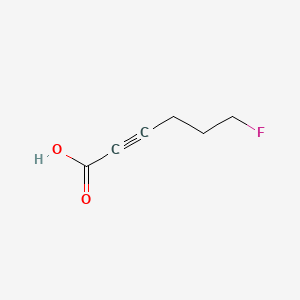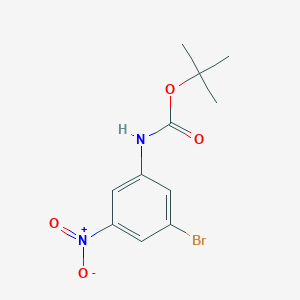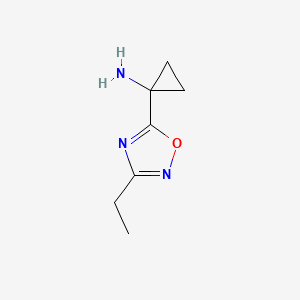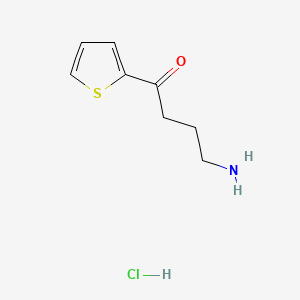![molecular formula C9H20ClNO B13489029 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers, is a chemical compound with a complex structure. It is used in various scientific and industrial applications due to its unique properties. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylcyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to isolate the desired diastereomers.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylamino)ethanol
- 2-(ethylamino)ethanol
- Diethanolamine
- Triethanolamine
Uniqueness
Compared to similar compounds, 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride has unique structural features that influence its reactivity and applications. The presence of the cyclohexyl group and the mixture of diastereomers provide distinct chemical and physical properties that can be advantageous in specific research and industrial contexts.
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
2-[(2-methylcyclohexyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8-4-2-3-5-9(8)10-6-7-11;/h8-11H,2-7H2,1H3;1H |
Clé InChI |
YZEPHYRXTPMCHP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13488948.png)
![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)



![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)



![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)
